molecular formula C20H30N4O2S B5253032 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N~4~-(3-isopropoxypropyl)-4-piperidinecarboxamide

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N~4~-(3-isopropoxypropyl)-4-piperidinecarboxamide

Cat. No.: B5253032
M. Wt: 390.5 g/mol
InChI Key: LNRNPWBTLBZERK-UHFFFAOYSA-N
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Description

This compound is a piperidine carboxamide derivative featuring a 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl substituent at the 1-position of the piperidine ring and a 3-isopropoxypropyl group attached to the carboxamide nitrogen. The thienopyrimidine core comprises a fused thiophene-pyrimidine heterocyclic system, with methyl groups at the 5- and 6-positions enhancing steric bulk and electronic modulation. The 3-isopropoxypropyl side chain introduces an ether linkage, which may improve aqueous solubility compared to purely lipophilic substituents.

Molecular Formula: C₂₀H₃₂N₄O₂S Molecular Weight: 392.47 g/mol H-Bond Donors: 1 (amide NH) H-Bond Acceptors: 5 (amide carbonyl oxygen, pyrimidine nitrogens, ether oxygen)

Properties

IUPAC Name

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2S/c1-13(2)26-11-5-8-21-19(25)16-6-9-24(10-7-16)18-17-14(3)15(4)27-20(17)23-12-22-18/h12-13,16H,5-11H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRNPWBTLBZERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)NCCCOC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N~4~-(3-isopropoxypropyl)-4-piperidinecarboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Piperidinecarboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N~4~-(3-isopropoxypropyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or isopropoxypropyl moieties using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Amines, thiols, dimethylformamide (DMF), and room temperature to mild heating.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N~4~-(3-isopropoxypropyl)-4-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N~4~-(3-isopropoxypropyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N~4~-(3-isopropoxypropyl)-4-piperidinecarboxamide and the analogous compound N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide () are summarized below:

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog ()
Core Heterocycle Thieno[2,3-d]pyrimidine (C₈H₈N₂S) Pyrimidine (C₄H₃N₂) with CF₃ substituent
Piperidine Substituent 5,6-Dimethylthienopyrimidin-4-yl 6-Trifluoromethylpyrimidin-4-yl
Carboxamide Side Chain 3-Isopropoxypropyl (C₆H₁₃O) 2,4-Dimethylphenyl (C₈H₉)
Molecular Formula C₂₀H₃₂N₄O₂S C₁₉H₂₁F₃N₄O
Molecular Weight 392.47 g/mol 378.40 g/mol
H-Bond Donors 1 1
H-Bond Acceptors 5 7
Key Functional Groups Ether, methyl, thiophene Trifluoromethyl, aromatic methyl

Key Findings:

However, the trifluoromethyl group in the analog may improve metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

Carboxamide Side Chain :

  • The 3-isopropoxypropyl group in the target compound introduces an ether oxygen, which increases polarity and solubility (clogP estimated ~2.5) compared to the lipophilic 2,4-dimethylphenyl group in the analog (clogP ~3.8). This could enhance bioavailability in aqueous environments .

Electronic Effects: The 5,6-dimethyl groups on the thienopyrimidine may sterically hinder off-target interactions, improving selectivity.

H-Bonding Capacity: The analog’s higher H-bond acceptor count (7 vs.

Research Implications:

  • Solubility vs. Permeability : The target compound’s ether-linked side chain may strike a balance between solubility and permeability, addressing a common challenge in kinase inhibitor design.
  • Metabolic Stability : The absence of labile groups (e.g., trifluoromethyl) in the target compound could reduce susceptibility to oxidative metabolism, extending half-life.

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